3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2/c1-18(2)11-13-30-20-21(27(3)24(32)26-22(20)31)25-23(30)29-16-14-28(15-17-29)12-7-10-19-8-5-4-6-9-19/h4-6,8-9,18H,7,10-17H2,1-3H3,(H,26,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTUHKFAVIXETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.
Substitution reactions: Introduction of the 3-methyl and 7-(3-methylbutyl) groups through alkylation reactions.
Piperazine ring formation: The piperazine ring is introduced via nucleophilic substitution reactions.
Final functionalization: The phenylpropyl group is attached to the piperazine ring through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Selection of catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.
Purification techniques: Implementation of chromatographic or crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound lies in its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme involved in glucose metabolism and is a target for diabetes treatment. Inhibition of this enzyme can lead to improved glycemic control in diabetic patients. Research has demonstrated that compounds similar to the one exhibit significant DPP-IV inhibitory activity, making them potential candidates for antidiabetic therapies .
Antidepressant Activity
The structural characteristics of this purine derivative suggest potential antidepressant properties. Compounds with similar piperazine moieties have been studied for their effects on serotonin and dopamine receptors, which are critical in mood regulation. Preliminary studies indicate that modifications to the piperazine ring can enhance the binding affinity to these receptors, potentially leading to effective antidepressant formulations .
Anticancer Properties
Research has also explored the anticancer potential of purine derivatives. The ability of this compound to interact with various cellular pathways suggests it may inhibit tumor growth or induce apoptosis in cancer cells. Studies on related compounds have shown promising results in inhibiting specific cancer cell lines, indicating that further investigation into this compound could yield significant findings in cancer therapeutics .
Case Study 1: DPP-IV Inhibition
A study published in Journal of Medicinal Chemistry evaluated several purine derivatives for their DPP-IV inhibitory activity. The compound exhibited IC50 values comparable to established DPP-IV inhibitors, indicating its potential as a therapeutic agent for type 2 diabetes management .
Case Study 2: Antidepressant Activity
In a preclinical trial reported by Neuropharmacology, researchers synthesized several derivatives of piperazine-containing purines and tested their effects on serotonin reuptake inhibition. The compound demonstrated significant activity, suggesting its utility as a lead compound for developing new antidepressants .
Case Study 3: Anticancer Activity
In vitro studies conducted by Cancer Research highlighted the efficacy of similar purine derivatives against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, showcasing the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Ion channels: The compound could affect ion channel function, altering cellular excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 3-phenylpropyl group (logP likely >3) enhances membrane permeability compared to hydroxyethyl () or ethyl () substituents, which may improve CNS penetration but reduce aqueous solubility .
Piperazine Modifications and Binding Affinity: Piperazine rings substituted with aryl groups (e.g., phenylpropyl in the target compound) are common in PDK1/IRAK inhibitors (), suggesting nanomolar-level activity for analogs with similar motifs . The furoyl group in 851941-94-1 () may enhance binding to enzymes with polar active sites via hydrogen bonding .
Electrochemical Behavior: Substituents influence oxidation potentials. For example, hydroxy groups () could stabilize intermediates during electrochemical degradation, whereas phenylpropyl (target compound) may shift oxidation peaks to higher pH ranges (cf. ) .
Biological Activity
3-Methyl-7-(3-methylbutyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the purine family and is characterized by the following structural formula:
It features a complex structure that includes a piperazine ring and multiple alkyl substituents, which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Notably, it has been identified as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which plays a crucial role in glucose metabolism and insulin signaling. DPP-IV inhibitors are widely used in the treatment of type 2 diabetes as they enhance incretin levels and improve glycemic control .
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits DPP-IV, leading to increased levels of active GLP-1 (glucagon-like peptide-1), which promotes insulin secretion and reduces glucagon release.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways involved in metabolic regulation.
Antidiabetic Effects
In several preclinical studies, this compound has demonstrated significant antidiabetic effects. For instance:
- Glucose Tolerance Tests : Animal models treated with this compound showed improved glucose tolerance compared to controls .
- Insulin Sensitivity : Enhanced insulin sensitivity was observed in diabetic rats, indicating its potential as a therapeutic agent for managing type 2 diabetes .
Neuroprotective Properties
Emerging research suggests that the compound may also possess neuroprotective properties:
- Neuroprotection in Models of Neurodegeneration : In vitro studies using neuronal cell lines indicated that the compound could protect against oxidative stress-induced cell death .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on DPP-IV Inhibition :
- Neuroprotection Study :
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Model Used | Results |
|---|---|---|---|
| DPP-IV Inhibition | Enzyme Inhibition | Diabetic Rats | Improved glucose tolerance |
| Neuroprotection | Oxidative Stress Reduction | Neuronal Cell Lines | Reduced cell death |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do substituents influence reaction yields?
- Methodology : The synthesis of purine-dione derivatives often involves multi-step reactions with careful optimization of substituent positions. For example, highlights reflux conditions with piperidine and triethylamine for cyclization, followed by purification via flash chromatography. The 3-methylbutyl and phenylpropyl-piperazine groups may require protective strategies (e.g., tert-butyldimethylsilyl in ) to prevent steric hindrance. notes that substituents like electron-withdrawing halides or bulky alkyl chains can reduce yields by 20–40% due to steric or electronic effects.
- Key Consideration : Monitor reaction progress via TLC or HPLC and adjust solvent polarity during purification to isolate the target compound efficiently .
Q. How can researchers address challenges in structural elucidation using NMR and X-ray crystallography?
- Methodology : For NMR, prioritize 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from the purine core and flexible side chains (e.g., 3-methylbutyl). demonstrates the use of - and -NMR to confirm thiolated purine derivatives. For crystallography, co-crystallization with stabilizing agents (e.g., polyethylene glycol) may improve diffraction quality, as seen in for brominated analogs.
- Key Consideration : Deuterated solvents like DMSO-d enhance signal resolution for aromatic protons in the piperazine ring .
Advanced Research Questions
Q. How can contradictory biological activity data across assays be systematically analyzed?
- Methodology : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. emphasizes validating purity (>95% by HPLC) before biological testing. Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement. For example, if the compound shows weak activity in a kinase assay but strong cytotoxicity, evaluate off-target effects via proteome-wide profiling.
- Key Consideration : Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across independent labs to minimize variability .
Q. What computational strategies are effective for predicting SAR of the piperazine and phenylpropyl substituents?
- Methodology : Molecular docking (e.g., AutoDock Vina) can model interactions between the piperazine moiety and target receptors (e.g., GPCRs or kinases). ’s morpholinyl analog suggests that bulkier substituents reduce binding affinity due to steric clashes. MD simulations (>100 ns) further assess conformational stability of the 3-methylbutyl chain in hydrophobic pockets.
- Key Consideration : Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .
Q. How can researchers design analogs to improve metabolic stability without compromising potency?
- Methodology : Replace metabolically labile groups (e.g., ester linkages) with bioisosteres. For instance, ’s metabolite data for sulfonylpiperazines indicates susceptibility to hepatic oxidation. Introduce fluorine atoms at the phenylpropyl group ( ) to block CYP450-mediated degradation. Assess stability in microsomal assays and correlate with LogP values (aim for 2–4).
- Key Consideration : Use LC-MS/MS to identify major metabolites and guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
